3-(3-Methylcyclobutyl)-3-oxopropanenitrile
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Overview
Description
3-(3-Methylcyclobutyl)-3-oxopropanenitrile is an organic compound characterized by a cyclobutyl ring substituted with a methyl group and a nitrile group attached to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylcyclobutyl)-3-oxopropanenitrile typically involves the reaction of 3-methylcyclobutanone with a suitable nitrile source under controlled conditions. One common method is the condensation reaction using a base such as potassium carbonate in the presence of a solvent like acetone . The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylcyclobutyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methylcyclobutyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methylcyclobutyl)-3-oxopropanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The cyclobutyl ring and methyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclobutanone: A precursor in the synthesis of 3-(3-Methylcyclobutyl)-3-oxopropanenitrile.
3-Methylcyclobutanecarboxylic acid: A structurally related compound with a carboxylic acid group instead of a nitrile group.
3-Methylcyclobutylamine: A derivative with an amine group.
Uniqueness
This compound is unique due to its combination of a cyclobutyl ring, a nitrile group, and a propanone moiety. This structural arrangement imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H11NO |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-(3-methylcyclobutyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(5-6)8(10)2-3-9/h6-7H,2,4-5H2,1H3 |
InChI Key |
DFCQAIXNFOLKNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)C(=O)CC#N |
Origin of Product |
United States |
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